2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol
Overview
Description
The compound “2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol” belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system . It has been found that pyrazolo[3,4-d]pyrimidine derivatives can act as novel CDK2 inhibitors .
Synthesis Analysis
The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The exact synthesis process of this specific compound is not detailed in the search results.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine ring system . Further details about the molecular structure are not available in the search results.Scientific Research Applications
Cancer Therapy
- Scientific Field : Oncology
- Summary of Application : This compound has been identified as a potential therapeutic agent in cancer treatment. It is involved in the process of inducing apoptosis in cancer cells by targeting glutamine metabolism .
- Methods of Application : The compound is used to inhibit glutaminase, an enzyme critical for glutamine metabolism. By doing so, it restricts glutamine metabolism, which is essential for the proliferation of most cancer cells .
- Results or Outcomes : Restricting glutamine metabolism has been proven effective in inhibiting tumor growth both in vivo and in vitro through inducing apoptosis, growth arrest, and/or autophagy .
Treatment of Genetic Cystic Kidney Diseases
- Scientific Field : Nephrology
- Summary of Application : This compound has been tested as a potential treatment for nephronophthisis, a monogenic autosomal recessive cystic kidney disease .
- Methods of Application : The compound acts as an inhibitor of mTOR complexes, which play a role in the pathogenesis of nephronophthisis .
- Results or Outcomes : The use of this compound has shown promise in reducing the feedback from mTORC2 resulting from rapamycin-mediated inhibition of mTORC1 .
Future Directions
properties
IUPAC Name |
2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAQYJIYDMLAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048685 | |
Record name | PP242 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol | |
CAS RN |
1092351-67-1 | |
Record name | Torkinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092351-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PP-242 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092351671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PP242 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PP-242 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5669VNZ7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
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